Fingolimod Palmitate Amide

Description

Properties

IUPAC Name |

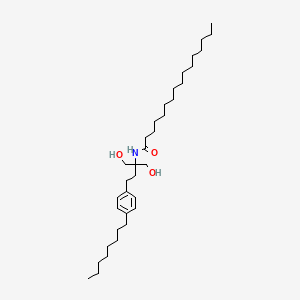

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H63NO3/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-34(39)36-35(30-37,31-38)29-28-33-26-24-32(25-27-33)22-20-18-10-8-6-4-2/h24-27,37-38H,3-23,28-31H2,1-2H3,(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORBWOLRQIQQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242271-26-6 | |

| Record name | Fingolimod palmitamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FINGOLIMOD PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BC8JV9R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Characterization of Fingolimod Palmitate Amide

Design and Execution of Synthetic Pathways

The synthesis of Fingolimod (B1672674) Palmitate Amide is a multi-step process that involves the strategic formation of an amide bond between Fingolimod and palmitic acid.

Amidation Reaction Strategies for Palmitate Conjugation

The core of the synthesis is the amidation reaction, where the primary amine of Fingolimod is coupled with palmitic acid. A common and effective method for this conjugation involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This reaction is typically carried out in a solvent like dichloromethane. Following the reaction, purification is necessary to remove unreacted palmitic acid and byproducts. Silica gel chromatography is a standard method for this purification.

Table 1: Key Reagents in Amidation Reaction

| Reagent | Role |

| Fingolimod | Starting material containing the primary amine |

| Palmitic Acid | Provides the palmitoyl (B13399708) group for conjugation |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent that facilitates amide bond formation |

| 4-Dimethylaminopyridine (DMAP) | Catalyst to accelerate the reaction |

| Dichloromethane | Solvent for the reaction |

Synthesis of Key Precursors and Intermediate Chemical Analogues

The synthesis of Fingolimod, the precursor to Fingolimod Palmitate Amide, has been approached through various routes. One common strategy starts with n-octylbenzene and 3-nitropropionic acid. nih.gov This pathway involves several key transformations, including:

Friedel-Crafts acylation: This reaction, using a catalyst like aluminum chloride (AlCl₃), forms a ketone intermediate. nih.gov

Reduction: The ketone is then reduced to a secondary alcohol.

Double Henry Reaction: This reaction introduces the gem-dihydroxymethyl moiety. nih.gov

Hydrogenation: The nitro group is reduced to the primary amine, yielding Fingolimod. nih.gov

An alternative pathway can begin with octanophenone. derpharmachemica.com This route also involves a series of reactions, including Friedel-Crafts acylation, reduction, and eventually amidation, to arrive at the final Fingolimod structure. The choice of synthetic route can be influenced by factors such as the availability of starting materials and the desired scale of production. derpharmachemica.com

Advanced Structural Elucidation Techniques

To confirm the successful synthesis and verify the precise chemical structure of this compound, a combination of high-resolution analytical techniques is employed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR (Proton NMR): This technique provides information about the different types of protons and their chemical environments in the molecule. The disappearance of the hydroxyl proton signals around 3.5 ppm and the appearance of new signals corresponding to the palmitoyl chain are key indicators of successful amidation.

¹³C NMR (Carbon-13 NMR): This method reveals the carbon skeleton of the molecule, confirming the presence of the carbonyl group in the amide bond and the long alkyl chain of the palmitate moiety.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between different atoms within the molecule, providing unambiguous structural confirmation. For instance, HMBC can show correlations between the amide proton and the adjacent carbonyl carbon. wgtn.ac.nz

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and confirming the molecular formula of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₃₅H₆₃NO₃), the expected [M+H]⁺ ion would have a specific m/z value, which can be precisely measured by HRMS to confirm the elemental composition. alentris.org

Table 2: Analytical Techniques for Structural Characterization

| Technique | Purpose | Key Observations |

| ¹H NMR | Confirms proton environment | Disappearance of -OH signals; appearance of palmitoyl CH₂ signals. |

| ¹³C NMR | Confirms carbon skeleton | Presence of amide carbonyl carbon and palmitoyl chain carbons. |

| HRMS | Confirms molecular formula | Provides highly accurate mass-to-charge ratio. |

| FT-IR | Verifies functional groups | Shows the characteristic amide I band stretch. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. In the analysis of this compound, FTIR is employed to confirm the presence of key structural features, most notably the amide linkage formed between Fingolimod and palmitic acid. The resulting spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds.

The formation of the amide bond is confirmed by the appearance of distinct absorption peaks. A primary indicator is the strong carbonyl (C=O) stretching vibration, known as the Amide I band, which typically appears in the region of 1650 cm⁻¹. Another key indicator is the N-H in-plane bending vibration, referred to as the Amide II band, which is often observed around 1550 cm⁻¹. google.com The analysis would also confirm the disappearance of the hydroxyl (-OH) group signals from the parent Fingolimod molecule that are involved in the amidation. The presence of long hydrocarbon chains from the palmitate moiety is evidenced by strong C-H stretching vibrations typically found near 2850-2950 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Absorption (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~1650 | C=O Stretching (Amide I) | Confirms the presence of the amide carbonyl group. |

| ~1550 | N-H Bending (Amide II) | Confirms the presence of the N-H bond within the amide linkage. google.com |

| ~2850-2950 | C-H Stretching | Indicates the presence of the long alkyl chain from the palmitate group. |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. For a complex molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its solid-state structure.

While the utility of X-ray crystallography for such structural elucidation is well-established, specific X-ray diffraction data for this compound is not widely available in published literature. researchgate.net However, the technique has been applied to the parent compound, Fingolimod hydrochloride, to characterize its various crystalline forms (polymorphs). google.comgoogleapis.com For instance, different hydrated and anhydrous crystalline forms of Fingolimod HCl have been identified, each exhibiting a unique X-ray powder diffraction (XRPD) pattern with characteristic peaks at specific 2θ angles. google.comgoogleapis.com This demonstrates the power of the method in distinguishing between different solid-state forms, which is critical for pharmaceutical development. Should single crystals of this compound be produced, X-ray crystallography would be the ideal technique for its complete structural and stereochemical assignment.

Chromatographic and Spectroscopic Methods for Purity Assessment and Impurity Profiling

The assessment of purity and the identification and quantification of impurities are critical aspects of pharmaceutical quality control, mandated by regulatory bodies such as the International Conference on Harmonisation (ICH). derpharmachemica.com For Fingolimod and its related substances, a combination of chromatographic and spectroscopic methods is employed to ensure the quality and safety of the active pharmaceutical ingredient (API). derpharmachemica.com These methods are designed to separate, identify, and quantify any process-related or degradation-related impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary and most powerful technique for assessing the purity of this compound and profiling related substances. HPLC provides high-resolution separation of the main compound from its impurities, while MS offers sensitive detection and structural identification based on mass-to-charge ratios.

A common approach involves reverse-phase HPLC, utilizing a C18 column. The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve compounds with different polarities. The mobile phase often consists of an aqueous component, such as water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid), and an organic solvent, typically acetonitrile. mdpi.com The use of MS detection allows for the confirmation of the molecular weight of the eluted peaks, confirming the identity of this compound and any co-eluting impurities. Certificates of Analysis for reference standards of this compound report purity levels determined by HPLC to be in the range of 97% to 98%. lgcstandards.comlgcstandards.com

Table 2: Typical HPLC-MS Parameters for Fingolimod Impurity Analysis

| Parameter | Description | Reference(s) |

|---|---|---|

| Column | Purospher® STAR RP-18 or equivalent C18 | |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | mdpi.com |

| Mobile Phase B | Acetonitrile | mdpi.com |

| Elution | Gradient | |

| Detector | Mass Spectrometer (MS) | mdpi.com |

| Column Temperature | ~35 °C | mdpi.com |

Quantitative Analysis of Process-Related and Degradation-Related Chemical Impurities

This compound is identified as a process-related impurity in the synthesis of Fingolimod. chemicea.com Its formation can occur as a side reaction during the manufacturing process. Regulatory guidelines require that any impurity present at a level of 0.10% or greater must be identified, characterized, and quantified to ensure the safety and efficacy of the final drug product. derpharmachemica.com

The quantitative analysis of such impurities is performed using a validated HPLC method, often with UV or MS detection. The method must be proven to be accurate, precise, linear, and specific for the intended impurities. By comparing the peak area of the impurity to that of a qualified reference standard of known concentration, its amount in the API can be accurately determined. In addition to process-related impurities, forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are conducted as per ICH guidelines to identify potential degradation products that could form during the shelf-life of the drug.

Table 3: Common Process-Related Impurities and Related Substances of Fingolimod

| Compound Name | CAS Number | Molecular Formula | Type |

|---|---|---|---|

| Fingolimod | 162359-55-9 | C19H33NO2 | Parent Drug |

| This compound | 1242271-26-6 | C35H63NO3 | Process Impurity chemicea.comveeprho.com |

| Fingolimod Hydrochloride | 162359-56-0 | C19H34ClNO2 | Salt Form |

| Fingolimod Stearate Amide | 1242271-27-7 | C37H67NO3 | Process Impurity |

| Fingolimod Acetyl Amide Impurity | 249289-10-9 | C21H35NO3 | Process Impurity |

| Fingolimod O-Acetyl Impurity | 1807973-92-7 | C21H35NO3 | Process Impurity |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Fingolimod |

| Palmitic acid |

| Fingolimod hydrochloride |

| Acetonitrile |

| Formic acid |

| Phosphoric acid |

| Fingolimod Stearate Amide |

| Fingolimod Acetyl Amide Impurity |

| Fingolimod O-Acetyl Impurity |

Molecular and Cellular Mechanisms of Fingolimod Palmitate Amide

Molecular Target Identification and Ligand-Receptor Interaction Studies

The primary molecular targets of Fingolimod's active form are the Sphingosine-1-Phosphate Receptors (S1PRs), a family of five G protein-coupled receptors (GPCRs) that play crucial roles in numerous physiological processes, particularly in the immune and central nervous systems. nih.govresearchgate.net

Binding Affinity and Selectivity Profiling towards Sphingosine-1-Phosphate Receptor Subtypes (S1PRs)

Fingolimod (B1672674) itself is a prodrug and must first be phosphorylated to its active form, Fingolimod-phosphate (Fingolimod-P), to exert its effects on S1PRs. nih.govwikipedia.org This active metabolite acts as a non-selective agonist at four of the five S1P receptor subtypes. researchgate.net It does not, however, bind with any significant affinity to the S1P₂ receptor. frontiersin.orgnih.gov

The binding affinity of Fingolimod-P is particularly high for S1PR₁, S1PR₄, and S1PR₅, with reported EC₅₀ values in the sub-nanomolar range. frontiersin.orgnih.gov Its potency at the S1P₃ receptor is approximately ten-fold lower. nih.gov This interaction profile is critical to its mechanism of action, as the initial agonism, particularly at the S1P₁ receptor, leads to receptor internalization and degradation, ultimately resulting in a state of functional antagonism. nih.govresearchgate.netnih.gov This process effectively prevents lymphocytes from responding to S1P gradients and egressing from lymph nodes. nih.govnih.gov

Table 1: Binding Affinity of Fingolimod-Phosphate for S1P Receptor Subtypes

| Receptor Subtype | Agonist Activity | EC₅₀ (nM) | Reference |

| S1P₁ | Full Agonist | ~0.3 | frontiersin.orgnih.gov |

| S1P₂ | No Activity | >10,000 | frontiersin.orgnih.gov |

| S1P₃ | Full Agonist | ~3.1 | nih.gov |

| S1P₄ | Full Agonist | ~0.6 | nih.gov |

| S1P₅ | Full Agonist | ~0.3 | frontiersin.orgnih.gov |

This table is interactive. You can sort and filter the data.

Computational Approaches to Ligand-S1PR Docking and Dynamics

In silico docking simulations have been employed to elucidate the structural basis of the interaction between S1PR₁ and various ligands, including Fingolimod and its derivatives. nih.govnih.gov These computational models are crucial for understanding the specific molecular interactions that drive binding affinity and selectivity, and for designing novel analogs with improved therapeutic profiles. nih.gov

Modeling studies highlight the critical role of the phosphate (B84403) group for successful binding within the S1PR₁ active site. nih.govnih.gov Docking experiments comparing unphosphorylated Fingolimod with its phosphorylated enantiomers show that the presence of the phosphate moiety is key to achieving a stable, low-energy conformation within the receptor's binding pocket. nih.gov These simulations help identify the specific amino acid residues within the receptor that are responsible for binding S1PR modulators, which can be exploited in the design of more selective drugs. nih.gov

Investigation of Intracellular Phosphorylation Pathways

Fingolimod is administered as a prodrug and requires intracellular phosphorylation to become biologically active. nih.govwikipedia.org This bioactivation is a critical step in its mechanism of action.

The phosphorylation of Fingolimod to Fingolimod-P is catalyzed by sphingosine (B13886) kinases. nih.gov Research has identified Sphingosine Kinase 2 (SphK2) as the primary enzyme responsible for this conversion in vivo. nih.govnih.govnih.gov While Sphingosine Kinase 1 (SphK1) can also phosphorylate the compound, it does so with significantly lower efficacy. frontiersin.org The resulting Fingolimod-P is a structural analog of the endogenous ligand, sphingosine-1-phosphate (S1P), allowing it to interact with the S1P receptors. nih.govwikipedia.org

Modulation of Intracellular Signaling Cascades

Activation of S1P receptors by Fingolimod-P initiates a variety of downstream intracellular signaling cascades that vary depending on the specific receptor subtype and the cell type in which it is expressed.

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways

Fingolimod's engagement with S1P receptors has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway. nih.gov The specific effects are dependent on the receptor subtype involved. For instance, S1PR₄, which is primarily expressed in hematopoietic and lymphoid tissues, couples to G proteins that can induce MAPK activity. frontiersin.org Furthermore, the functional consequences of S1PR₅ modulation, a receptor found on oligodendrocytes, are associated with the activation of signaling molecules like ERK1/2. frontiersin.org Studies have also observed that Fingolimod treatment can reduce the expression of phospho-ERK (pERK) in the spinal cord, indicating an inhibition of central sensitization. researchgate.net This modulation of the MAPK/ERK pathway is a key component of the intracellular changes induced by Fingolimod. nih.gov

Regulation of Phosphatidylinositol-3-Kinase (PI3K) Pathways

The Phosphatidylinositol-3-Kinase (PI3K) pathway is a critical signaling cascade involved in cell survival, proliferation, and migration. frontiersin.org The parent compound, Fingolimod, influences this pathway through multiple mechanisms, primarily after being phosphorylated to Fingolimod-Phosphate (Fingolimod-P).

Fingolimod-P's binding to the Sphingosine-1-Phosphate Receptor 1 (S1PR1) is known to activate the PI3K/Akt signaling pathway. frontiersin.org This activation is a key part of the cellular survival and proliferation signals mediated by S1PR1. frontiersin.org In contrast, studies have also reported an inhibitory effect, where phosphorylated Fingolimod can act through S1PR3 to inhibit the TLR2/4-PI3K-NFκB signaling pathway. frontiersin.org Furthermore, Fingolimod has been shown to induce autophagy in human glioblastoma cells, a process mediated by the PI3K/Akt/mTOR/p70S6K pathway. frontiersin.org

Given that Fingolimod Palmitate Amide is a structural analog, it is plausible that it or its metabolites could interact with these same pathways. The increased lipophilicity conferred by the palmitate group might alter its interaction with cell membranes and the kinetics of its potential phosphorylation, thereby modulating the downstream effects on the PI3K cascade. Several signaling pathways, including PI3K, are known to mediate the activation of Sphingosine Kinase 1 (SphK1), the enzyme responsible for producing the signaling molecule Sphingosine-1-Phosphate (S1P). frontiersin.org

| Mechanism | Mediator | Effect on PI3K Pathway | Downstream Consequence | Reference |

|---|---|---|---|---|

| S1PR1 Activation | Fingolimod-Phosphate | Activation | Promotes cell survival and proliferation | frontiersin.org |

| S1PR3 Activation | Fingolimod-Phosphate | Inhibition of TLR2/4-PI3K-NFκB signaling | Modulation of inflammatory response | frontiersin.org |

| Autophagy Induction | Fingolimod | Inhibition (via PI3K/Akt/mTOR) | Induction of autophagy in glioblastoma cells | frontiersin.org |

Activation of Protein Phosphatase 2A (PP2A)

Protein Phosphatase 2A (PP2A) is a key serine/threonine phosphatase that regulates a wide array of cellular processes, including cell growth, division, and apoptosis. frontiersin.org Fingolimod is a recognized activator of PP2A. frontiersin.orgnih.gov This activation appears to be a crucial, S1P receptor-independent mechanism of action, particularly for the non-phosphorylated form of Fingolimod. nih.gov

Research has demonstrated that non-phosphorylated Fingolimod can inhibit the production of interferon-gamma (IFN-γ) in CD8+ T cells through a mechanism involving the SET/PP2A pathway. nih.gov SET is an endogenous inhibitor of PP2A, and Fingolimod is thought to disrupt the interaction between SET and PP2A, thereby increasing PP2A activity. frontiersin.orgnih.gov Fingolimod-Phosphate has also been shown to activate PP2A in human monocytes, which in turn reduces the production of the inflammatory cytokine IL-1β. nih.gov

As this compound is also a non-phosphorylated derivative, it is suggested that it may similarly activate PP2A, leading to cellular effects such as the induction of apoptosis and autophagy.

| Compound | Cell/System Model | Observed Effect | Mediating Pathway | Reference |

|---|---|---|---|---|

| Fingolimod (non-phosphorylated) | CD8+ T cells | Inhibited IFN-γ formation | SET/PP2A pathway | nih.gov |

| Fingolimod-Phosphate | Human Monocytes | Reduced IL-1β production | PP2A activation | nih.gov |

| Fingolimod | General | Regulates cell cycle, growth, apoptosis | Disruption of PP2A-SET interaction | frontiersin.org |

| This compound | Inference | May induce apoptosis and autophagy | Potential PP2A activation |

Cellular Biological Activities in In Vitro Models

Mechanisms of Lymphocyte Sequestration in Lymphoid Tissue Models

The primary and most well-documented mechanism of Fingolimod is the sequestration of lymphocytes in lymphoid tissues. nih.gov This action is mediated by its active metabolite, Fingolimod-Phosphate. wikipedia.orgnih.gov After administration, Fingolimod is phosphorylated by sphingosine kinases. nih.govwikipedia.org The resulting Fingolimod-Phosphate acts as a potent modulator of S1P receptors, particularly S1PR1, which is crucial for the egress of lymphocytes from lymph nodes. wikipedia.orgdrugbank.complos.org

By binding to S1PR1 on lymphocytes, Fingolimod-Phosphate causes the receptor to be internalized and degraded. wikipedia.orgplos.org This functional antagonism prevents lymphocytes from responding to the natural S1P gradient that directs their exit from the lymph nodes, effectively trapping them. wikipedia.orgnih.gov This leads to a significant, yet reversible, reduction in the number of circulating lymphocytes, particularly naive and central memory T cells. plos.org Studies confirm that Fingolimod potently reduces blood lymphocyte counts, which in turn leads to reduced lymphocyte infiltration into tissues like the brain. nih.govnih.gov

For this compound to exert a similar effect, it would likely need to be metabolized to an active, phosphorylated form capable of interacting with S1P receptors. The palmitoyl (B13399708) amide modification could influence the rate and extent of this bioactivation process.

Induction of Apoptosis and Autophagy in Defined Cell Lines

Fingolimod and its derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in various cell lines. frontiersin.org These effects are often concentration-dependent and can be mediated through both S1P receptor-dependent and -independent pathways.

In several cancer cell lines, including human ovarian cancer and glioblastoma, Fingolimod has demonstrated strong cytotoxic effects by inducing apoptosis and autophagy. nih.govfrontiersin.org The mechanisms can involve the production of reactive oxygen species (ROS), activation of the JNK-p53 loop, and modulation of the PI3K/Akt/mTOR pathway. nih.govfrontiersin.org Interestingly, in some contexts, autophagy induced by Fingolimod may serve as a protective mechanism against its own cytotoxic effects. nih.gov While high doses of Fingolimod can lead to cell death, sublethal doses have been shown to be protective in certain models by inhibiting ceramide synthase. embopress.org

This compound is also reported to induce apoptosis and autophagy, which are vital processes for maintaining cellular homeostasis. This activity may be linked to its potential to activate PP2A.

| Cell Line/Model | Effect | Associated Pathway/Mechanism | Reference |

|---|---|---|---|

| Human Glioblastoma Cells | Induces autophagy, apoptosis, and necroptosis | ROS-JNK-p53 loop; PI3K/Akt/mTOR/p70S6K pathway | frontiersin.org |

| Human Ovarian Cancer Cells | Induces dose- and time-dependent cytotoxicity | Autophagy induction | nih.gov |

| SH-SY5Y Neuroblastoma Cells | Restores cell viability (at sublethal dose) | Inhibition of ceramide synthase | embopress.org |

| Various Cell Types | Induces apoptosis and autophagy | Potential activation of PP2A | frontiersin.org |

Assessment of Antimicrobial and Antibiofilm Properties in Bacterial Models

Furthermore, structural homologs like sphingosine have known antibacterial activity against pathogens such as Clostridium perfringens. It has been suggested that Fingolimod shares this inhibitory capability and that structural modifications like palmitate amidation could preserve or potentially enhance this antimicrobial effect.

| Bacterial Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Multidrug-resistant Klebsiella pneumoniae | Reduced biofilm formation, EPS production, motility | Anti-quorum sensing activity; downregulation of efflux pump, porin, and EPS genes | nih.gov |

| Clostridium perfringens | Inhibition of growth | Shared structural properties with antibacterial sphingosine |

Exploration of Receptor-Independent Cellular Effects

While the phosphorylated form of Fingolimod acts on S1P receptors, the unphosphorylated parent drug, which is the predominant form in the body, can exert distinct biological effects through receptor-independent mechanisms. wikipedia.org

One significant receptor-independent action is the impairment of cytotoxic CD8 T cell function. Unphosphorylated Fingolimod can reduce the ability of these immune cells to kill their targets through a mechanism involving the arachidonic acid pathway, which is unrelated to S1P receptors. wikipedia.org Additionally, Fingolimod has been reported to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) and ceramide synthase. frontiersin.orgwikipedia.org Inhibition of ceramide synthase, in particular, can have profound effects on sphingolipid metabolism and cell fate. wikipedia.orgembopress.org

In an in vitro model of human pulmonary endothelial cells, Fingolimod's ability to enhance the endothelial barrier function appeared to be independent of both S1P1R and phosphorylation, suggesting a direct effect on cell-cell junctions. neurologia.com Given that this compound is administered in a non-phosphorylated state and has increased lipophilicity, it is well-positioned to exert direct, receptor-independent effects within the cell membrane or cytoplasm, similar to its parent compound.

Structure Activity Relationship Sar and Computational Chemistry of Fingolimod Palmitate Amide Analogues

Systematic Chemical Modification and Structure-Activity Relationship (SAR) Elucidation

SAR studies for Fingolimod (B1672674) analogues systematically alter parts of the molecule to understand which components are crucial for its therapeutic effects and to potentially enhance its properties. wikipedia.org The development of Fingolimod itself was the result of simplifying the structure of a natural product, myriocin, to improve its drug-like qualities. wikipedia.org

Fingolimod Palmitate Amide is a derivative of Fingolimod, characterized by the addition of a palmitoyl (B13399708) amide group. This modification significantly alters the molecule's physicochemical properties.

From a bioavailability perspective, the amide bond in this compound is generally more resistant to hydrolysis by enzymes like esterases compared to an ester bond. This enhanced chemical stability could theoretically lead to reduced first-pass metabolism and a longer biological half-life. Patent literature also suggests that fatty acid amides can be designed to be stable in plasma, with hydrolysis occurring within targeted tissues by intracellular enzymes. google.com

Modifications to various parts of the Fingolimod scaffold have been shown to significantly impact receptor binding and cellular effects. The primary mechanism of Fingolimod involves its phosphorylation and subsequent interaction with sphingosine-1-phosphate (S1P) receptors. wikipedia.org

Research into Fingolimod derivatives has demonstrated the importance of the hydrophobic "headgroup." In one study, the alkyl chain of Fingolimod was systematically shortened and lengthened. acs.orgkcl.ac.uk Increasing the alkyl chain length from the original eight carbons (C8) to nine (C9) or ten (C10) carbons increased the binding affinity for the N-terminal domain of cardiac troponin C (NcTnC), a protein involved in muscle contraction. acs.orgnih.gov Conversely, shortening the chain to six (C6) or seven (C7) carbons decreased the affinity. nih.gov This suggests that hydrophobic interactions of the alkyl moiety are key to its binding with certain proteins. nih.gov

| Derivative | Alkyl Chain Length | Binding Affinity (Kd) for NcTnC (μmol/L) |

| C6-Fingolimod | 6 Carbons | ~25 |

| C7-Fingolimod | 7 Carbons | ~8 |

| C8-Fingolimod (Parent) | 8 Carbons | ~5 |

| C9-Fingolimod | 9 Carbons | ~2 |

| C10-Fingolimod | 10 Carbons | ~2 |

Data sourced from biophysical characterization studies of Fingolimod derivatives. nih.gov

Other studies have explored modifying the polar head group. The synthesis of derivatives where the dihydroxy head group of Fingolimod was changed to a dihydroxy phenyl group resulted in compounds with significant effects on the survival of colorectal and gastric cancer cells. nih.gov Docking studies indicated that this aromatic head group effectively binds to protein phosphatase 2A (PP2A). nih.gov In another example, creating analogues with a morpholine (B109124) ring in the polar head group led to compounds with selective activity for the S1P1 receptor. mdpi.com

Impact of Palmitoyl Amide Moiety on Molecular Conformation and Bioavailability (Theoretical)

Advanced Computational Modeling Techniques

Computational modeling is an indispensable tool for predicting how a molecule like this compound will behave, guiding the design of more effective and selective compounds.

Molecular dynamics (MD) simulations are used to model the movement and interaction of atoms and molecules over time. For Fingolimod analogues, MD simulations using software like GROMACS or AMBER can elucidate the binding mechanisms with target proteins. These simulations can reveal key interactions, such as hydrogen bonding between the amide head of a molecule and specific amino acid residues, or how a hydrophobic tail fits into protein cavities.

In silico docking studies, a related computational technique, calculate the binding energy of a ligand to a receptor. Such studies on Fingolimod analogues and the S1P1 receptor have been used to pinpoint the specific residues within the receptor's active site that contribute to binding. nih.gov For example, docking experiments with novel morpholino analogues of Fingolimod showed that the phosphorylated forms had significantly enhanced binding energies to the S1P1 receptor compared to their non-phosphorylated counterparts. mdpi.com These simulations also identified interactions between the morpholino group and the amino acid residue Asn-101. mdpi.com

| Compound | Form | Binding Energy (kcal/mol) with S1P1 Receptor |

| ST-1893 | Non-phosphorylated | -112.80 |

| ST-1893 | Phosphorylated | -150.15 |

| ST-1894 | Non-phosphorylated | -128.09 |

| ST-1894 | Phosphorylated | -156.47 |

| FTY720-phosphate | Phosphorylated | -141.98 |

Data sourced from docking experiments of morpholino analogues of Fingolimod. mdpi.com

Quantum mechanical (QM) calculations are used to study the electronic structure and properties of molecules with high accuracy. These methods can predict electron distribution, molecular orbital energies, and chemical reactivity. For a compound like this compound, QM calculations can help in understanding the stability of the amide bond, the charge distribution across the molecule, and its potential to engage in specific types of chemical reactions. While specific QM studies on this compound are not widely published, these techniques are a standard part of the computational chemist's toolkit for designing and optimizing drug candidates.

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the design process. For Fingolimod analogues, servers like SwissADME can be used to evaluate properties such as drug-likeness and oral bioavailability. science-gate.com

In one computational screening study, researchers created a library of 49 conformers of Fingolimod and evaluated their properties. science-gate.comscience-gate.com This screening aimed to identify derivatives with better binding affinity for the S1PR1 receptor and improved pharmacological profiles compared to the parent compound. science-gate.com The study successfully identified a Fingolimod analog, CID_445354, which showed better predicted pharmacokinetic properties, immunomodulatory activity, and blood-brain barrier permeability than Fingolimod itself. science-gate.comscience-gate.com These predictive models are crucial for prioritizing which novel compounds should be synthesized and tested in the lab, saving significant time and resources.

| Predicted Property | Description | Relevance to Compound Design |

| Lipophilicity (LogP) | The partition coefficient between an oily and an aqueous phase. | Influences solubility, absorption, membrane permeability, and plasma protein binding. |

| Water Solubility | The extent to which a compound dissolves in water. | Crucial for formulation and absorption in the gastrointestinal tract. |

| Bioavailability Score | A qualitative assessment of the probability of a compound having good oral bioavailability. | Helps prioritize compounds that are more likely to be absorbed effectively when taken orally. |

| Drug-likeness | Compliance with established filters (e.g., Lipinski's rule of five) that assess if a chemical compound is likely to have drug-like properties. | Guides the design of molecules with favorable physicochemical characteristics for oral administration. |

| BBB Permeability | Prediction of whether a compound can cross the Blood-Brain Barrier. | Essential for drugs targeting the central nervous system. science-gate.com |

Table outlines key molecular properties predicted using in silico methods for drug design, as applied in studies of Fingolimod analogues. science-gate.com

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful computational tools in modern drug discovery and development. These methodologies are employed to develop predictive models that correlate the structural or property-based features of chemical compounds with their biological activities. In the context of this compound and its analogues, these approaches are instrumental in understanding their potential efficacy, optimizing lead compounds, and assessing potential liabilities.

Development of Predictive Models for Compound Biological Activity

The development of predictive models for the biological activity of this compound analogues primarily revolves around their interaction with sphingosine-1-phosphate (S1P) receptors, particularly S1P1. Fingolimod itself is a prodrug that is phosphorylated in vivo to Fingolimod-phosphate, which then acts as a functional antagonist at S1P1 receptors. This functional antagonism leads to the sequestration of lymphocytes in lymph nodes, forming the basis of its therapeutic effect in multiple sclerosis. researchgate.netfrontiersin.org

QSAR models for S1P1 receptor agonists aim to elucidate the key structural features required for potent and selective activity. These models are typically built using a dataset of known S1P1 modulators with varying structures and measured biological activities (e.g., EC50 values).

Key Structural Features for S1P1 Agonism:

Studies on various Fingolimod analogues and other S1P1 modulators have identified several crucial structural components that govern their biological activity:

Hydrophilic Head Group: An amino-alcohol or a similar polar group is essential for mimicking the natural ligand, sphingosine (B13886), and for phosphorylation, which is often required for activity. In this compound, the N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl) moiety serves this purpose.

Aromatic Core: A central phenyl ring acts as a rigid scaffold to properly orient the other functional groups for optimal receptor binding.

Lipophilic Tail: A long alkyl or alkoxy chain is critical for anchoring the molecule within the hydrophobic pocket of the S1P receptor. The octylphenyl group in this compound fulfills this role.

Predictive QSAR Models:

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed to build predictive models for S1P1 agonists. These models generate contour maps that visualize the spatial regions where specific physicochemical properties (steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor) would enhance or diminish biological activity.

For a hypothetical series of this compound analogues, a QSAR model could be developed to predict their S1P1 receptor agonistic activity. The model would likely highlight the importance of the palmitamide chain's length and flexibility, the nature of the head group, and the substitution pattern on the aromatic ring.

Table 1: Hypothetical QSAR Model Parameters for this compound Analogues

| Parameter | Description | Correlation with S1P1 Agonist Activity |

| LogP | Lipophilicity | Positive correlation up to an optimal value, then negative. |

| Molecular Weight | Size of the molecule | Generally, a moderate size is preferred for optimal binding. |

| Hydrogen Bond Donors | Number of H-bond donor groups | Crucial for interaction with key residues in the S1P1 binding pocket. |

| Hydrogen Bond Acceptors | Number of H-bond acceptor groups | Important for forming stable interactions with the receptor. |

| Topological Polar Surface Area (TPSA) | A measure of a molecule's polarity | A balanced TPSA is necessary for both receptor binding and cell permeability. |

By using such predictive models, researchers can virtually screen libraries of novel this compound analogues to prioritize the synthesis and biological testing of the most promising candidates, thereby accelerating the drug discovery process. nih.govnih.gov

Computational Assessment of Structural Alerts for Chemical Properties

Computational assessment of structural alerts is a critical step in early drug development to identify molecular substructures that may be associated with toxicity, particularly genotoxicity. tapi.com For impurities like this compound, which can be present in the final active pharmaceutical ingredient (API), it is essential to evaluate their potential risks. derpharmachemica.com

Regulatory agencies recommend using a combination of two complementary (Q)SAR methodologies for this assessment: one expert rule-based system (e.g., Derek Nexus) and one statistical-based system (e.g., Sarah Nexus). tapi.com

Structural Alerts and Their Significance:

A structural alert is a molecular fragment or motif that is known to be associated with a particular type of toxicity. For genotoxicity, these alerts often correspond to reactive electrophilic species that can form covalent adducts with DNA.

Computational Assessment of this compound:

A computational toxicological assessment of this compound would involve analyzing its structure for any known alerts.

Amide Functional Group: While amides are generally considered stable, under certain metabolic conditions or in the presence of specific reactive species, they could potentially undergo hydrolysis or other transformations. However, the palmitamide linkage in this compound is generally not considered a strong structural alert for genotoxicity.

Aromatic Ring: The octylphenyl group is a common moiety in many pharmaceutical compounds and is not typically associated with genotoxicity alerts.

Primary Hydroxyl Groups: The two primary hydroxyl groups on the propanediol (B1597323) backbone are not considered structural alerts for mutagenicity.

Table 2: Example of a Computational Toxicology Assessment Summary for this compound

| Computational System | Alert Type | Finding for this compound | Implication |

| Expert Rule-Based (e.g., Derek Nexus) | Genotoxicity (in vitro) | No high-potency alerts identified. Potential for skin sensitization may be flagged due to the long alkyl chain. | Low likelihood of being a bacterial mutagen. Further assessment for skin sensitization might be considered if dermal application is intended. |

| Statistical-Based (e.g., Sarah Nexus) | Bacterial Mutagenicity | Negative prediction. | Confirms the low probability of mutagenic potential. |

| Expert Rule-Based (e.g., Derek Nexus) | Carcinogenicity | No specific alerts for carcinogenicity. | Low concern for carcinogenic potential based on structural analysis. |

The absence of significant structural alerts in such an assessment would classify this compound as a low-risk impurity from a genotoxicity perspective, which would then be controlled within acceptable limits as per regulatory guidelines. tapi.com This computational pre-screening is a vital component of ensuring the safety of pharmaceutical products.

Chemical Design Strategies and Derivative Exploration

Prodrug Design Principles Applied to Fingolimod (B1672674) Palmitate Amide and its Analogues

Fingolimod itself is a prodrug that requires phosphorylation in vivo to become the active fingolimod-phosphate. researchgate.net The creation of Fingolimod Palmitate Amide is a further extension of this prodrug strategy, where a lipophilic palmitate tail is attached via an amide linkage. google.com This modification is intended to alter the molecule's physicochemical properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The general principle of a carrier-linked prodrug involves the bioreversible covalent linkage of a promoiety—in this case, palmitic acid—to the active drug. researchgate.net

A primary goal of creating fatty acid amides of therapeutic agents is to achieve a more controlled or sustained release. Amide bonds are often employed in sustained-release strategies because they are relatively resistant to rapid biological breakdown. innovareacademics.in The covalent attachment of a fatty acid, such as in this compound, is a design strategy intended to create a compound that is stable in plasma. google.com

The lipophilic nature of the palmitate group can influence how the compound interacts with tissues and cells. This alteration can lead to different distribution patterns and a potentially prolonged duration of action as the active fingolimod is slowly released through metabolic cleavage of the amide bond. innovareacademics.in The design of such prodrugs aims to enhance the therapeutic index and may reduce toxicity by controlling the concentration of the active drug available at any given time. researchgate.net

The choice of an amide bond to link palmitic acid to fingolimod is a critical design feature influencing the compound's stability. Compared to ester bonds, amide linkages are generally more stable and less susceptible to hydrolysis by common metabolic enzymes like esterases. mdpi.com This inherent stability means the prodrug is less prone to premature breakdown, particularly through first-pass metabolism.

This enhanced metabolic stability can lead to a longer half-life of the prodrug in the body. The stereoelectronic properties and the donor-acceptor interactions of the amide bond can modulate the pharmacokinetic properties of the molecule, allowing for better control over its absorption and metabolic behavior. mdpi.com The chemical design of fatty acid amides like this compound often aims for them to be stable in plasma, ensuring the integrity of the prodrug until it reaches its intended site of action or metabolic conversion. google.com

Strategies for Controlled Release and Bioreversibility

Synthesis and Evaluation of Novel this compound Analogues for Research Probes

The structural backbone of fingolimod and its derivatives has served as a template for creating novel chemical tools to probe biological systems. Researchers have synthesized and evaluated various analogues to investigate specific cellular pathways and to develop imaging agents.

One area of exploration involves the synthesis of fluorinated structural analogues of fingolimod for use as radiotracers in positron emission tomography (PET). nih.gov This research provides a basis for creating similar probes from this compound, where the introduction of an isotope could allow for non-invasive imaging and study of the compound's biodistribution. nih.gov

Other research has focused on modifying the fingolimod structure to create derivatives that act as specific inhibitors for enzymes involved in sphingolipid metabolism, such as ceramide synthases (CerS). researchgate.net For example, fingolimod derivatives designated ST1072 have been shown to inhibit CerS4 and CerS6, while ST1060 predominantly inhibits CerS2. researchgate.net These compounds serve as valuable research probes to understand the distinct roles of different ceramide species in cell signaling. researchgate.net Similarly, novel derivatives ST1893 and ST1894 have been developed and characterized as potent and selective activators of the S1P1 receptor, demonstrating their utility in studying this specific receptor's function. csic.es

| Compound/Analogue Class | Structural Modification/Feature | Evaluated Use as Research Probe | Reference(s) |

| Fluorinated Fingolimod Analogues | Introduction of fluorine atoms | Development of [¹⁸F]radiotracers for PET imaging of S1P receptor biodistribution. | nih.gov |

| ST1893 and ST1894 | Novel derivatives of fingolimod | Potent and selective S1P1 receptor activators for in vitro and in vivo studies. | csic.es |

| ST1072 | Fingolimod derivative | Inhibitor of ceramide synthases CerS4 and CerS6. | researchgate.net |

| ST1060 | Fingolimod derivative | Preferential inhibitor of ceramide synthase CerS2. | researchgate.net |

| ST1058 and ST1074 | Secondary amine derivatives | Preferential inhibitors of ceramide synthases CerS2 and CerS4. | researchgate.net |

Development of Fluorescently Tagged Derivatives for Research Tool Development

To visualize and track the movement and interactions of fingolimod-based compounds within biological systems, researchers have pursued the development of fluorescently tagged derivatives. The goal is to create functional research tools by attaching a fluorophore to the molecule without significantly disrupting its biological activity. nih.gov

Future research directions in the field include creating suitably functionalized fingolimod derivatives that are amenable to orthogonal reactions with fluorescent tags. sphingolipidclub.com These fluorescent probes are intended for use in subcellular trafficking studies, allowing scientists to observe how the compounds are taken up by cells, where they localize, and how they interact with intracellular components. nih.govsphingolipidclub.com By tracking the fluorescently labeled this compound or its analogues, researchers can gain insights into its mechanism of action and its journey through complex biological environments. sphingolipidclub.com

Future Directions in Fundamental Chemical and Biological Research of Fingolimod Palmitate Amide

Exploration of Unconventional Molecular Targets and Secondary Binding Sites

The primary mechanism of action for phosphorylated Fingolimod (B1672674) is the modulation of sphingosine-1-phosphate (S1P) receptors. nih.gov However, research into Fingolimod has revealed a range of other molecular targets that are independent of S1P receptors, particularly for the non-phosphorylated form. nih.govmdpi.com These include enzymes within the sphingolipid metabolic pathway, such as ceramide synthase. mdpi.comunsw.edu.au Given its structural similarity, Fingolimod Palmitate Amide is also presumed to interact with S1P receptors upon phosphorylation. However, its increased lipophilicity due to the palmitate chain may lead to differential interactions with cellular membranes and lipid-binding proteins.

Future research should focus on identifying whether this compound possesses unique, unconventional molecular targets or secondary binding sites. The addition of the palmitoyl (B13399708) amide group could facilitate interactions with lipid transfer proteins or alter its affinity for enzymes involved in lipid metabolism in ways distinct from Fingolimod. Molecular dynamics simulations could be employed to model the binding of this compound within the cavities of lipid transfer proteins, assessing key parameters like hydrogen bonding and hydrophobic interactions.

Furthermore, investigations could explore its effects on protein phosphatase 2A (PP2A), a known target of Fingolimod that is involved in apoptosis and autophagy. It is conceivable that the amide derivative may exhibit a different potency or mode of interaction with these non-S1P receptor targets.

Advancements in Stereoselective Synthetic Methodologies for this compound and its Enantiomers

The biological activity of sphingolipid analogues is often highly dependent on their stereochemistry. beilstein-journals.org The synthesis of Fingolimod has been approached through various routes, frequently involving key steps like a double Henry reaction to construct the 2-amino-1,3-diol moiety. nih.govnih.gov For this compound, a common synthetic route involves the amidation of Fingolimod with palmitic acid.

A significant area for future research lies in the development of advanced stereoselective synthetic methodologies specifically for this compound and its individual enantiomers. This would enable a more precise investigation of the structure-activity relationship. Techniques such as asymmetric synthesis using chiral catalysts or reagents could be employed to produce enantiomerically pure forms of the compound. beilstein-journals.orgnih.gov The ability to isolate and study the (R)- and (S)-enantiomers of this compound would be crucial in determining whether one form is more active or has a different target profile, similar to how the (S)-enantiomer of Fingolimod phosphate (B84403) is the pharmacologically active metabolite. chemicalbook.com

The development of such methodologies would not only provide the necessary tools for detailed biological evaluation but also contribute to the broader field of synthetic organic chemistry.

| Synthetic Step for Fingolimod (Precursor to Amidation) | Common Reagents/Conditions | Potential for Stereocontrol |

| Friedel-Crafts Acylation | n-octylbenzene, 3-nitropropionic acid, AlCl₃ | Not applicable at this stage |

| Ketone Reduction | NaBH₄, Tetrahydrofuran (THF) | Can be adapted with chiral reducing agents |

| Double Henry Reaction | Formaldehyde, Basic conditions | Diastereoselective control is possible |

| Nitro Group Reduction | Pd/C, H₂ | Not stereoselective |

| Amidation | Palmitic acid | Not stereoselective |

This table outlines the general synthetic steps for Fingolimod, which can be derivatized to this compound. Future research could focus on introducing stereoselectivity in the reduction and Henry reaction steps.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation in In Vitro Systems

The complex and multifaceted nature of sphingolipid signaling necessitates a systems-level approach for a comprehensive understanding of a modulator's effects. nih.gov Multi-omics strategies, which have been applied to study Fingolimod, could be powerfully adapted for this compound. nih.govnih.gov This would involve the integrated analysis of transcriptomics, proteomics, and lipidomics in relevant in vitro systems, such as neuronal or immune cell lines.

Future studies could utilize RNA sequencing to identify changes in gene expression profiles induced by this compound, potentially revealing novel signaling pathways affected by the compound. For instance, such studies could clarify its influence on the expression of genes related to sphingolipid metabolism, apoptosis, and inflammation. nih.gov Proteomics would complement this by identifying changes in protein expression and post-translational modifications, while lipidomics would provide a detailed picture of the alterations in the cellular sphingolipid profile, including levels of ceramide, sphingosine (B13886), and S1P. frontiersin.orgacs.org

By integrating these datasets, researchers could construct a comprehensive model of the compound's mechanism of action, distinguishing its effects from those of Fingolimod and providing a clearer picture of its role in the sphingolipid rheostat, the balance between pro-apoptotic ceramide and pro-survival S1P. fu-berlin.de

Development of Novel In Vitro and Ex Vivo Research Models for Compound Characterization

The development and use of sophisticated in vitro and ex vivo models are crucial for accurately characterizing the biological effects of this compound. While standard 2D cell cultures of human glioblastoma (U87) or T-cell leukemia (Jurkat) cells can be used for initial cytotoxicity and apoptosis assays , more advanced models are needed to recapitulate the complexity of the in vivo environment.

Future research should focus on utilizing three-dimensional (3D) spheroid cultures, which can provide more relevant information on cellular interactions and responses compared to 2D cultures. beilstein-journals.org Furthermore, the development of organ-on-a-chip models, for example, a "brain-on-a-chip" incorporating endothelial cells, astrocytes, and neurons, could offer a powerful platform to study the effects of this compound on neuroinflammation and blood-brain barrier integrity.

Ex vivo models, such as precision-cut tissue slices from organs like the brain or lymph nodes, could also be employed. These models would allow for the study of the compound's effects on intact tissue architecture and diverse cell populations in a more physiologically relevant context. For instance, an ex vivo model of experimental autoimmune encephalomyelitis (EAE) could be used to assess the compound's immunomodulatory and neuroprotective effects. researchgate.netnih.gov

| Model System | Potential Application for this compound Research | Key Research Questions |

| 2D Cell Culture (e.g., Jurkat, U87) | Initial screening for cytotoxicity, apoptosis, and S1P receptor modulation. | What are the basic cellular effects? Does it induce apoptosis or autophagy? |

| 3D Spheroid Culture | Studying cell-cell interactions and response in a more tissue-like structure. beilstein-journals.org | How does the 3D environment alter the cellular response compared to 2D? |

| Organ-on-a-Chip | Modeling specific organ functions, such as the blood-brain barrier. | Can it cross the blood-brain barrier? Does it affect endothelial cell integrity? |

| Ex Vivo Tissue Slices | Assessing effects on intact tissue architecture and multiple cell types. | What are its effects on neuroinflammation and demyelination in a complex tissue environment? |

| Experimental Autoimmune Encephalomyelitis (EAE) Model | In vivo and ex vivo analysis of immunomodulatory and neuroprotective properties. researchgate.net | Does it reduce CNS inflammation and axonal loss? |

This table presents potential in vitro and ex vivo models for future research on this compound.

Theoretical Contributions to Sphingolipid Signaling Pathways through Compound Design and Study

The study of structurally related yet distinct molecules like Fingolimod and this compound can provide significant theoretical insights into the broader principles of sphingolipid signaling. The "sphingolipid rheostat" model posits a critical balance between ceramide and S1P in determining cell fate. nih.govnih.gov By comparing the effects of Fingolimod and its palmitoylated derivative, researchers can probe how lipophilicity and metabolic stability influence this balance.

This compound, with its resistance to enzymatic hydrolysis, may have a more prolonged or localized effect on cellular membranes and related signaling hubs compared to Fingolimod. This makes it a valuable tool for studying the temporal and spatial dynamics of sphingolipid signaling. Theoretical models, such as those based on ordinary differential equations (ODEs), could be developed to simulate the binding kinetics of this compound with S1P receptors and its downstream effects on signaling cascades like the ERK pathway.

By designing and studying such analogues, the scientific community can refine its understanding of how specific structural modifications to sphingolipid-like molecules translate into distinct biological outcomes. This knowledge is fundamental for the rational design of future therapeutics that target the complex network of sphingolipid metabolism and signaling. mdpi.comfrontiersin.org

Q & A

Q. What are the methodological considerations for ensuring reproducibility in studies investigating this compound’s effects on ceramide metabolism?

- Methodological Answer :

- Standardize lipid extraction : Use Bligh-Dyer method with internal standards (e.g., C17-ceramide).

- LC-MS/MS parameters : Optimize for ceramide species (e.g., m/z 536.5 → 264.3 for C16:0 ceramide).

- Controls : Include cells treated with myriocin (serine palmitoyltransferase inhibitor) to confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.